1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring and an azetidine ring. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
While the specific synthesis route for this compound isn’t available, related compounds such as triazolopyrimidines are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinediones .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar functional groups can affect solubility, while the presence of aromatic rings can affect stability .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a key area of research due to their relevance in medicinal chemistry and material science. For instance, the synthesis of 1,2,4-triazolo[1,5-c]pyrimidines from enaminonitriles via O-ethylformimides demonstrates the versatility of heterocyclic compounds in organic synthesis. These compounds are synthesized through a series of reactions that include treatment with triethyl orthoformate, reaction with semicarbazide, and cyclization with dichlorotriphenylphosphorane, highlighting the complex methodologies employed in the construction of heterocyclic frameworks (Wamhoff, Kroth, & Strauch, 1993).
Applications in Organic Synthesis
Heterocyclic compounds, including those structurally similar to the specified compound, play a crucial role in organic synthesis. The preparation of some 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines showcases the synthetic utility of heteroaromatic azido compounds. These compounds are prepared by reacting active methylene nitriles with 3-azido-2-substituted thiophenes, which further illustrates the importance of heterocyclic chemistry in the development of new synthetic routes and methodologies (Westerlund, 1980).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2S/c1-2-21-12-10(18-19-21)11(15-7-16-12)20-5-8(6-20)13(22)17-9-3-4-24-14(9)23/h7-9H,2-6H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDALJHOAZCPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4CCSC4=O)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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